molecular formula C11H12O3S B7966484 3-(1,3-Benzodioxol-5-yl)thiolan-3-ol

3-(1,3-Benzodioxol-5-yl)thiolan-3-ol

Cat. No.: B7966484
M. Wt: 224.28 g/mol
InChI Key: QMFJMENSHXUEFU-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)thiolan-3-ol is a heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a 1,3-benzodioxole moiety at the 3-position. The 1,3-benzodioxole group, a methylenedioxy aromatic system, is commonly associated with bioactive molecules due to its electron-rich structure and metabolic stability.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c12-11(3-4-15-6-11)8-1-2-9-10(5-8)14-7-13-9/h1-2,5,12H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFJMENSHXUEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chalcone and Cyclohexene Derivatives

Example Compounds :

  • 1-(1,3-Benzodioxol-5-yl)-3-(aryl)prop-2-en-1-ones (chalcones)
  • Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-(aryl)cyclohex-3-ene-1-carboxylates

Key Differences :

  • Structure : Chalcones lack the thiolane ring, instead featuring α,β-unsaturated ketones or cyclohexene systems.
  • Synthesis : Chalcones are synthesized via Claisen-Schmidt condensation, whereas cyclized derivatives involve ethyl acetoacetate reactions .
  • Bioactivity : These compounds are primarily explored for antimicrobial and anticancer properties, differing from the undefined biological profile of 3-(1,3-benzodioxol-5-yl)thiolan-3-ol.

Pyrazoline and Thiazolyl-Pyrazoline Derivatives

Example Compounds :

  • Pyrazolines derived from 1-(2-furyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one
  • Thiazolyl-pyrazolines (e.g., compound A16: 38.5% AChE inhibition at 80 μg/mL)

Key Differences :

  • Structure : Pyrazolines incorporate a five-membered dihydropyrazole ring, while thiazolyl derivatives add a thiazole substituent.
  • The thiolan-3-ol analog’s enzymatic targets remain uncharacterized.

Quinazolinone and Isobenzofuran Derivatives

Example Compounds :

  • 2-(1,3-Benzodioxol-5-yl)-3-phenylquinazolin-4(3H)-one
  • 3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one

Key Differences :

  • Structure: Quinazolinones feature a fused benzopyrimidine system, whereas isobenzofurans include a fused furan ring. Both lack sulfur atoms present in thiolan-3-ol.
  • Applications: Quinazolinones are studied for antibacterial and anticonvulsant activities, highlighting divergent therapeutic focuses compared to sulfur-containing analogs .

Simple Benzodioxole Derivatives

Example Compounds :

  • Sesamol (1,3-Benzodioxol-5-ol; CAS 533-31-3)
  • Helional (α-Methyl-1,3-benzodioxole-5-propanal; CAS 1205-17-0)

Key Differences :

  • Structure: Sesamol is a phenolic derivative, while Helional is an aliphatic aldehyde. Neither includes heterocyclic sulfur.
  • Applications : Sesamol is used as an antioxidant, and Helional is a fragrance component, contrasting with the underexplored industrial applications of this compound .

Structural and Analytical Insights

  • Crystallography : Single-crystal X-ray analysis is frequently employed for benzodioxole derivatives (e.g., hydrazinecarboxamide in ), confirming stereochemistry and planarity. Similar methods would clarify the thiolan-3-ol’s conformation .
  • Ring Puckering: The thiolane ring’s puckering (via Cremer-Pople parameters) could be compared to quinazolinone or isobenzofuran systems, which exhibit planar or slightly distorted geometries .

Data Tables

Table 1: Molecular Properties

Compound Molecular Weight Key Functional Groups Bioactivity (Reported)
This compound ~212.27 (estimated) Thiolane, benzodioxole, alcohol Not characterized
Sesamol 138.12 Phenol, benzodioxole Antioxidant
A16 (Thiazolyl-pyrazoline) ~435.48 Pyrazoline, thiazole, benzodioxole 38.5% AChE inhibition

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